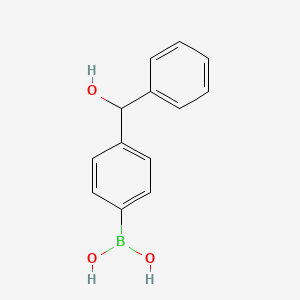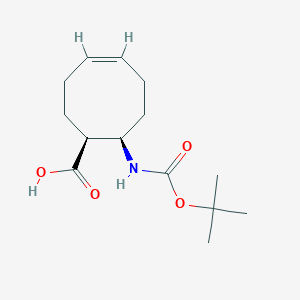![molecular formula C7H8 B1144086 TOLUENE, [14C] CAS No. 15644-74-3](/img/no-structure.png)
TOLUENE, [14C]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Toluene is primarily synthesized from petroleum and coal tar . Larger amounts are made by catalytic reforming of petroleum naphtha . In the past, alternative methods such as dry distillation of tolu gum and synthesis from benzene or methanol were used, but these methods are not economically viable .Molecular Structure Analysis
Toluene has the chemical formula C6H5CH3 . It is often abbreviated as PhCH3, where Ph stands for the phenyl group . The molecular structure of toluene consists of a methyl group (-CH3) attached to a phenyl group (C6H5-), which is a benzene ring .Chemical Reactions Analysis
Toluene can undergo a variety of chemical reactions. It can react with acids or oxidizing agents . Its chemical properties are similar to those of benzene and phenol, and its reactivity is intermediate between the two . Toluene can corrode plastic, so it must be stored in glass containers .Physical And Chemical Properties Analysis
Toluene is a clear colorless liquid with a sweet, pungent, benzene-like odor . It has a density of 0.8623 g/mL at 25 °C, a melting point of -95.0 °C, and a boiling point of 110.60 °C . It is slightly soluble in water . Toluene vapor is heavier than air .Safety And Hazards
Toluene is highly flammable and may be toxic by inhalation, ingestion, or skin contact . Symptoms of toluene exposure include irritation of the eyes and nose, weakness, exhaustion, confusion, euphoria, dizziness, and headache . Long-term exposure may lead to liver and kidney damage . Toluene affects the central nervous system, eyes, skin, respiratory system, liver, and kidneys .
Orientations Futures
The global Toluene market has expanded to reach approximately 37 million tonnes in 2022 and is likely to further grow at a healthy CAGR of 5.90% during the forecast period until 2035 . As a widely used industrial chemical, toluene will continue to play a significant role in various industries, including the manufacture of paints, adhesives, and other products .
Propriétés
Numéro CAS |
15644-74-3 |
|---|---|
Nom du produit |
TOLUENE, [14C] |
Formule moléculaire |
C7H8 |
Poids moléculaire |
94.16 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



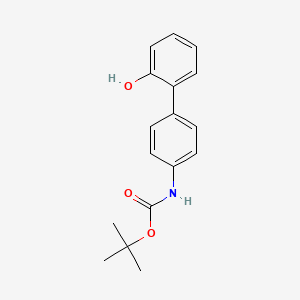
![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)
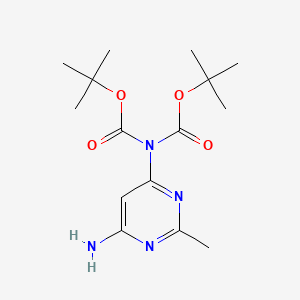
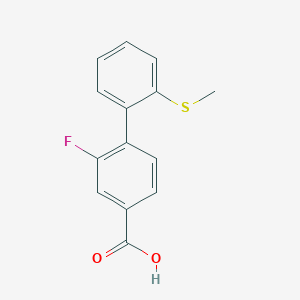
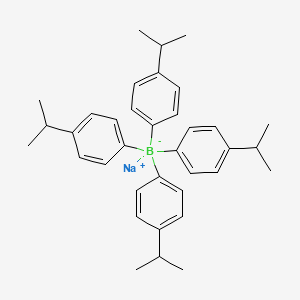
![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)
